A Comprehensive Guide to the NMR Chemical Shift Assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
A Comprehensive Guide to the NMR Chemical Shift Assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis and complete NMR chemical shift assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride. As a Senior Application Scientist, this guide is structured to offer not just data, but a field-proven methodology for the structural elucidation of similar heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a core component in numerous biologically active molecules, making unambiguous characterization essential for drug discovery and development.[1][2][3]
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1] The specific substitution pattern on this scaffold gives rise to various isomers, each potentially exhibiting distinct biological profiles.[1] Therefore, precise and unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of these molecules.[4][5]
This guide focuses on 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride, a representative member of this class. The presence of the bromine atom and the methyl group, along with the hydrochloride salt form, introduces specific electronic and structural effects that influence the NMR chemical shifts. Understanding these effects is crucial for accurate spectral interpretation.
Experimental Protocol: A Self-Validating System
The integrity of NMR data is fundamentally dependent on a robust experimental protocol. The following steps outline a validated procedure for acquiring high-quality NMR data for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride.
2.1. Sample Preparation
The quality of the NMR sample is critical for obtaining high-resolution spectra.
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Analyte Purity: Ensure the 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride sample is of high purity (>95%), as impurities can complicate spectral analysis.
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Solvent Selection: The choice of a deuterated solvent is crucial. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d6) is often an excellent choice as it can solubilize the salt and often allows for the observation of exchangeable protons (e.g., N-H).[6] Deuterated methanol (CD3OD) or water (D2O) can also be used, but may lead to the exchange and disappearance of the N-H proton signal. The use of aprotic dipolar solvents like DMSO-d6 helps to prevent the rapid exchange of the acidic proton.[6]
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Concentration: For a standard 5mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[7][8] This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.[7]
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents, setting its signal to 0.00 ppm.[7] For aqueous samples, DSS or TSP can be utilized.[7]
2.2. NMR Data Acquisition
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.
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¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
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Number of Scans: 16 to 32 scans are usually sufficient.
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Relaxation Delay: A relaxation delay of 1-2 seconds ensures quantitative integration.
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-
¹³C NMR Spectroscopy:
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Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
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-
2D NMR Spectroscopy:
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COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
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Spectral Analysis and Assignments
The following sections provide a detailed breakdown of the NMR spectra and the logic behind the chemical shift assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride.
3.1. Molecular Structure and Numbering
To facilitate the discussion of the NMR assignments, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used.
Molecular structure of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride with atom numbering.
3.2. ¹H NMR Spectral Data and Assignments
The proton NMR spectrum provides crucial information based on chemical shift, integration, and multiplicity.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H-3 | ~7.8-8.0 | s | - | 1H | Singlet in the aromatic region, deshielded by the adjacent nitrogen atom. |
| H-6 | ~7.2-7.4 | t | ~7.0 | 1H | Triplet due to coupling with H-7 and H-5 (in non-brominated analog). In the bromo-substituted compound, this may appear as a doublet of doublets or a triplet depending on the coupling constants. |
| H-7 | ~7.6-7.8 | d | ~9.0 | 1H | Doublet due to coupling with H-6. Deshielded due to its position relative to the pyridine nitrogen. |
| H-8 | ~8.0-8.2 | d | ~7.0 | 1H | Doublet due to coupling with H-7. Most deshielded aromatic proton due to its proximity to the positively charged nitrogen in the hydrochloride salt. |
| CH₃ | ~2.5-2.7 | s | - | 3H | Singlet in the aliphatic region, characteristic of a methyl group attached to an aromatic ring. |
| N-H | Variable | br s | - | 1H | Broad singlet, chemical shift is highly dependent on solvent and concentration. May not be observed in protic solvents due to exchange. |
3.3. ¹³C NMR Spectral Data and Assignments
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~150-155 | Quaternary carbon attached to two nitrogen atoms, significantly deshielded. |
| C-3 | ~115-120 | Shielded aromatic carbon adjacent to the electron-donating methyl group. |
| C-5 | ~110-115 | Carbon directly attached to the bromine atom, its chemical shift is influenced by the heavy atom effect. |
| C-6 | ~125-130 | Aromatic CH carbon. |
| C-7 | ~130-135 | Aromatic CH carbon, deshielded by the pyridine nitrogen. |
| C-8 | ~120-125 | Aromatic CH carbon. |
| C-8a | ~140-145 | Quaternary carbon at the ring junction. |
| CH₃ | ~15-20 | Aliphatic carbon of the methyl group. |
3.4. 2D NMR Correlation Analysis
2D NMR experiments are indispensable for the unambiguous assignment of all signals.
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COSY: The COSY spectrum will show correlations between H-6, H-7, and H-8, confirming their connectivity in the pyridine ring. No correlation is expected for the singlet H-3 and the methyl protons.
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HSQC: This experiment will directly link each proton to its attached carbon: H-3 to C-3, H-6 to C-6, H-7 to C-7, H-8 to C-8, and the methyl protons to the methyl carbon.
-
HMBC: The HMBC spectrum is key to confirming the overall structure and assigning the quaternary carbons.
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The methyl protons will show a correlation to C-2 and C-3.
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H-3 will show correlations to C-2 and C-8a.
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H-8 will show correlations to C-7 and C-8a.
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H-6 will show correlations to C-5 and C-8.
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Workflow for NMR Chemical Shift Assignment.
Conclusion
The comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy, provides an unambiguous assignment of all proton and carbon chemical shifts for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride. This detailed guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a systematic approach to the structural elucidation of this important class of heterocyclic compounds. The methodologies and insights presented herein are transferable to the characterization of other novel imidazo[1,2-a]pyridine derivatives.
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